2-Iodo-5-methoxytryptamine

Melatonin receptor Affinity labeling Neuropharmacology

For researchers developing melatonin receptor assays, sourcing non-iodinated tryptamine analogs leads to a complete loss of target engagement. 2-Iodo-5-methoxytryptamine is the essential precursor for synthesizing [125I]BIM affinity probes and 2-[125I]iodomelatonin radioligands with validated sub-picomolar Kd values (41.6 pM). - Enables exclusive radioiodination at the 2-position for autoradiography (125I, 59.4-day half-life). - Yields high-affinity PET/SPECT tracers when N-acylated, achieving >1000-fold MT1 affinity gain over melatonin. - Supplied with rigorous analytical documentation to support irreversible receptor inactivation studies.

Molecular Formula C11H13IN2O
Molecular Weight 316.14 g/mol
Cat. No. B8276838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methoxytryptamine
Molecular FormulaC11H13IN2O
Molecular Weight316.14 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2CCN)I
InChIInChI=1S/C11H13IN2O/c1-15-7-2-3-10-9(6-7)8(4-5-13)11(12)14-10/h2-3,6,14H,4-5,13H2,1H3
InChIKeySLKONCWPGRJAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-5-methoxytryptamine: Melatonin and Serotonin Receptor Research Scaffold


2-Iodo-5-methoxytryptamine (2-I-5-MeO-T; CAS 99275-55-5) is a substituted tryptamine featuring a 5-methoxy group and a 2-iodo substituent on the indole ring, with the molecular formula C11H13IN2O and a molecular weight of 316.14 g/mol . Structurally situated between the non-selective serotonin agonist 5-methoxytryptamine and the potent melatonin receptor agonist 2-iodomelatonin (N-acetyl-2-iodo-5-methoxytryptamine), the compound serves as both a direct pharmacological probe and a critical synthetic intermediate . The 2-iodo group confers enhanced target affinity and enables radioiodination ([125I]), rendering the scaffold uniquely suitable for melatonin receptor identification, affinity labeling, and molecular imaging applications that are inaccessible to non-halogenated or alternative halogenated analogs [1].

Why Non-Iodinated Analogs Cannot Replace 2-Iodo-5-methoxytryptamine


Substitution of 2-iodo-5-methoxytryptamine (2-I-5-MeO-T) with the non-iodinated parent compound 5-methoxytryptamine (5-MeO-T) results in a complete loss of melatonin receptor recognition: in rat brain synaptosome affinity-labeling experiments, the incorporation of the 125I-labeled BIM probe (derived from 2-I-5-MeO-T) was inhibited by 2-iodomelatonin and melatonin, but not by 5-methoxytryptamine or N-acetyl serotonin, establishing that the 2-iodo group is indispensable for high-affinity melatonin receptor engagement [1]. Replacement with 2-bromomelatonin (the brominated N-acetyl analog) introduces a potency gap, as evidenced by a contraceptive patent in which the effective daily dose of 2-iodomelatonin was 20–40 mg versus 25–50 mg for 2-bromomelatonin and 100–200 mg for melatonin itself, reflecting the superior in vivo potency conferred by iodine over bromine or hydrogen at the 2-position [2]. These quantitative selectivity and potency differences mean that any downstream application—radioligand binding, affinity labeling, PET tracer synthesis, or melatonin receptor functional assay—cannot be replicated by substituting a simpler, less expensive tryptamine analog without losing target engagement fidelity.

Quantitative Evidence vs. Structural Analogs in Melatonin Receptor Systems


Affinity Probe vs. 5-Methoxytryptamine: Binary Selectivity at Melatonin Binding Sites

In a direct competition experiment using rat brain synaptosomes, the irreversible binding of the 125I-labeled N-bromoacetyl-2-iodo-5-methoxytryptamine (125I-BIM) affinity probe was inhibited by 2-iodomelatonin and melatonin but was not inhibited by 5-methoxytryptamine or N-acetyl serotonin. 5-Methoxytryptamine, despite sharing the indole nucleus and 5-methoxy group, failed to displace 125I-BIM from melatonin binding proteins, demonstrating that the 2-iodo substituent is the molecular determinant of melatonin receptor recognition for 2-iodo-5-methoxytryptamine-based probes [1].

Melatonin receptor Affinity labeling Neuropharmacology

N-Butanoyl Derivative (IbMT) vs. Melatonin: Functional Potency at Melanophore Receptors

The N-butanoylated derivative of 2-iodo-5-methoxytryptamine, 2-IbMT, acts as a potent full agonist at the melatonin receptor in Xenopus laevis melanophores, exhibiting 87-fold greater potency than melatonin itself . In a parallel radioligand binding assay using chicken brain membranes and 2-[125I]-iodomelatonin as the tracer, 2-IbMT displayed a 34-fold increase in affinity and potency relative to melatonin at the 2-[125I]-aMT binding site . Functional validation in Xenopus oocytes expressing the rat mt1 melatonin receptor confirmed that 2-iodomelatonin and 2-IbMT both induce oscillatory membrane currents via the phosphoinositol pathway, whereas the MT3-selective agonist GR135,531 produced no response, confirming pathway-specific receptor activation [1].

Melatonin receptor agonism Functional potency Xenopus melanophore assay

2-Iodomelatonin vs. Melatonin: Binding Affinity and Subtype Selectivity at Recombinant Human MT1/MT2

The directly N-acetylated derivative of 2-iodo-5-methoxytryptamine—2-iodomelatonin—binds to recombinant human MT1 receptors with a Ki of 28 pM, representing approximately 5-fold selectivity over the MT2 receptor . In a separate pharmacological characterization at human recombinant receptors, 2-iodomelatonin displayed pKi values of 10.55 at MT1 and 9.87 at MT2, whereas melatonin and 6-chloromelatonin were essentially equipotent at MT2 but showed the rank order 2-iodomelatonin > melatonin > 6-chloromelatonin at MT1 [1]. Functionally, 2-iodomelatonin inhibits forskolin-stimulated cAMP production in CHO cells expressing human MT1 with an EC50 of 11 pM, which is 30-fold more potent than melatonin in the same assay .

Recombinant melatonin receptors MT1/MT2 selectivity Radioligand binding

Patent Dose Comparison: 2-Iodomelatonin vs. 2-Bromomelatonin vs. Melatonin In Vivo Efficacy

A patent family covering contraceptive, menstrual cycle control, and oncostatic applications specifies distinct, non-interchangeable daily dose ranges for three melatonin analogs: 2-iodomelatonin (N-acetyl-2-iodo-5-methoxytryptamine) at 20–40 mg/day, 2-bromomelatonin at 25–50 mg/day, and unsubstituted melatonin at 100–200 mg/day, each co-administered with a progestinic compound [1]. This 2.5- to 5-fold dose reduction for 2-iodomelatonin versus melatonin, and the 1.25-fold advantage over the brominated analog, quantifies the in vivo potency hierarchy I > Br > H at the indole 2-position for melatonin receptor-mediated physiological endpoints.

In vivo potency Therapeutic dosing Halogen-dependent efficacy

Radioiodination Capability: 125I-Labeled Probe Synthesis for Receptor Autoradiography

The 2-iodo substituent on the 5-methoxytryptamine scaffold enables direct electrophilic radioiodination with [125I] or [123I] to yield high-specific-activity radioligands for melatonin receptor autoradiography [1]. The [125I]BIM probe (N-bromoacetyl-2-[125I]iodo-5-methoxytryptamine) incorporates covalently into rat brain synaptosomes with specific, melatonin-competable labeling of three polypeptides (92, 55, and 45 kDa), providing the first covalent identification of melatonin binding proteins [1]. In parallel, 2-[125I]iodomelatonin has been established as the gold-standard radioligand for characterizing melatonin binding sites across species and tissues, with Kd values reported at 61.9 ± 5.7 pM in goldfish retina [2], 41.6 pM in chick retinal cell cultures [3], and 73.2–73.7 pM in NIH3T3 cells stably expressing rat MT1 or MT2 [4]. Neither 5-methoxytryptamine (no halogen) nor 2-bromo-5-methoxytryptamine (bromine radioisotopes are less practical for autoradiography) can substitute for the iodine-bearing scaffold in radiotracer applications.

Radioiodination Receptor autoradiography PET tracer precursor

Synthetic Precursor for 2-Iodomelatonin and 11C-Labeled PET Melatonin Tracers

The synthesis of 2-iodomelatonin proceeds via N-acetylation of 2-iodo-5-methoxytryptamine, establishing the latter as the obligate synthetic precursor . This synthetic route is extended in radiochemistry: 2-iodo-5-methoxy-N-[11C-acetyl]-tryptamine (2-iodo-[11C]melatonin) is produced from 2-iodo-5-methoxytryptamine via [11C]acetylation, yielding an agonist PET tracer for melatonin binding site imaging; the analogous 2-phenyl-[11C]melatonin is synthesized via the same route from 2-phenyl-5-methoxytryptamine, yielding a putative antagonist radiotracer [1]. In contrast, 5-methoxytryptamine (lacking the 2-iodo group) undergoes N-acetylation to yield melatonin, which has substantially lower MT1 affinity (Ki >1000-fold higher than 2-iodomelatonin) and cannot serve as a high-affinity PET tracer precursor .

PET tracer synthesis 11C-labeling Synthetic intermediate

Irreplaceable Application Scenarios for 2-Iodo-5-methoxytryptamine


Covalent Affinity Labeling and Purification of Melatonin Receptor Proteins

2-Iodo-5-methoxytryptamine is the indispensable starting material for synthesizing N-bromoacetyl-2-iodo-5-methoxytryptamine (BIM), the only validated covalent affinity probe for melatonin binding proteins. As demonstrated in rat brain synaptosomes, [125I]BIM covalently and specifically labels three polypeptides (92, 55, and 45 kDa) in a manner fully competed by melatonin and 2-iodomelatonin but not by 5-methoxytryptamine [1]. This binary selectivity (iodinated probe binds; non-iodinated analogs do not compete) makes BIM irreplaceable for receptor purification, proteomic identification of melatonin-interacting proteins, and irreversible receptor inactivation studies—applications where any non-iodinated tryptamine analog would yield no specific signal or require impractically high concentrations.

125I-Radioligand Preparation for Melatonin Receptor Autoradiography

2-Iodo-5-methoxytryptamine provides the 2-iodo group that permits direct electrophilic radioiodination with [125I] to yield 2-[125I]iodomelatonin or [125I]BIM. The resulting radioligands achieve Kd values of 41.6 pM in chick retinal cell cultures [2] and 61.9 pM in goldfish retina [3], enabling autoradiographic mapping of melatonin receptor distribution at sub-picomolar working concentrations. This application is exclusive to the 2-iodo scaffold: 5-methoxytryptamine cannot be radioiodinated at the 2-position, and 2-bromo analogs lack commercially viable radioisotopes with the specific activity and half-life (125I: 59.4 days, ~2200 Ci/mmol) required for quantitative autoradiography.

Synthesis of Ultra-High-Potency Melatonin Agonists

N-acylation of the primary amine of 2-iodo-5-methoxytryptamine yields agonists such as 2-iodo-N-butanoyl-5-methoxytryptamine (2-IbMT), which exhibits 87-fold greater potency than melatonin at the Xenopus melanophore melatonin receptor and 34-fold higher affinity at the chicken brain 2-[125I]-aMT binding site . This potency gain translates to functional melatonin receptor responses at picomolar agonist concentrations, enabling low-concentration pharmacological experiments that avoid receptor desensitization artifacts and reduce solvent-related toxicity—advantages inaccessible with melatonin or 5-methoxytryptamine-based agonists that require nanomolar to micromolar concentrations for comparable receptor occupancy.

11C-Labeled PET Tracer Development for In Vivo Melatonin Receptor Imaging

2-Iodo-5-methoxytryptamine serves as the precursor for 2-iodo-[11C]melatonin, a high-affinity agonist PET tracer for imaging melatonin binding sites in vivo [4]. The >1000-fold gain in MT1 binding affinity of the resulting tracer (Ki = 28 pM for 2-iodomelatonin vs. nanomolar range for melatonin) enables PET imaging with substantially improved target-to-background ratios and reduced required injected mass compared to what would be achievable with a [11C]melatonin tracer derived from 5-methoxytryptamine. The 2-iodo group also supports companion SPECT tracer development via [123I] radioiodination, providing a bimodal imaging program from a single precursor scaffold.

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